

# chloroacetaldehyde chemical formula and molecular weight

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# An In-depth Technical Guide to Chloroacetaldehyde

This technical guide provides a comprehensive overview of **chloroacetaldehyde**, a significant organic compound with diverse applications and notable toxicological implications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, biological roles, and the experimental methodologies used in its study.

### **Core Properties of Chloroacetaldehyde**

**Chloroacetaldehyde**, with the chemical formula C<sub>2</sub>H<sub>3</sub>ClO, is an organic compound that is structurally an acetaldehyde molecule substituted at the C-2 position with a chlorine atom.[1] It is also known by its systematic IUPAC name, 2-chloroethanal.[2] In its anhydrous form, it exists as a colorless liquid with a pungent, penetrating odor.[1][2] However, it is not typically found in its anhydrous state and is more commonly encountered as a hemiacetal or in an aqueous solution.[1][2]

Table 1: Physicochemical Properties of Chloroacetaldehyde



| Property            | Value  |  |
|---------------------|--|--|
| Chemical Formula    | C <sub>2</sub> H <sub>3</sub> ClO[2][3][4]                   |  |
| Molecular Weight    | 78.50 g/mol [2][5]   |  |
| Appearance          | Clear, colorless liquid[1][2]                                |  |
| Odor                | Acrid, penetrating[1][2]                                     |  |
| Density             | 1.117 g/mL[2][6]   |  |
| Melting Point       | -16.3 °C (2.7 °F; 256.8 K)[2]                                |  |
| Boiling Point       | 85 to 85.5 °C (185.0 to 185.9 °F; 358.1 to 358.6<br>K)[2][5] |  |
| Solubility in water | Soluble[2][7]  |  |
| Flash Point         | 87.7 °C (189.9 °F) (closed cup)[2]                           |  |

## Synthesis and Experimental Protocols

Hydrated **chloroacetaldehyde** can be synthesized through the chlorination of aqueous vinyl chloride.[2] It can also be prepared from vinyl acetate or by the careful chlorination of acetaldehyde.[2]

Experimental Protocol: Synthesis from Ethylene Carbonate[8]

A detailed method for the preparation of **chloroacetaldehyde** involves the chlorination of ethylene carbonate followed by thermal decomposition:

- Chlorination: A stream of gaseous chlorine is introduced into 3.44 moles of freshly distilled ethylene carbonate (1,3-dioxolan-2-one) under UV irradiation at a temperature of 63-70°C.
   The chlorination is continued until a weight increase of 119 g is achieved, a process that can take up to 24 hours.
- Fractional Distillation: The resulting product is subjected to fractional distillation under a
  water-pump vacuum. This separates the monochloro derivative (b.p. 106-107°C/10-11 mm)
  from other components.



- Thermal Decomposition: The monochloro derivative is treated with a single drop of triethylamine and heated slowly in a distillation apparatus to 210°C using an oil bath.
- Product Collection: During heating, carbon dioxide is eliminated, and chloroacetaldehyde is formed, which is collected in the receiver.
- Purification: The collected liquid is redistilled through a short column to yield pure chloroacetaldehyde, with a boiling point of 84-86°C.

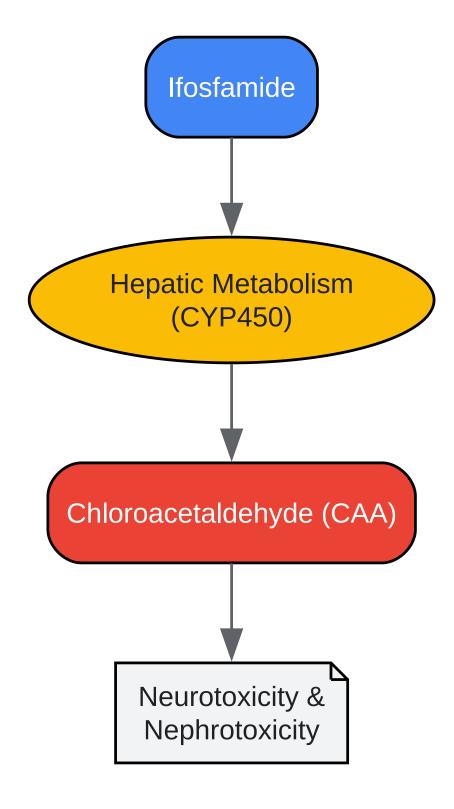
### **Biological Significance and Toxicology**

**Chloroacetaldehyde** is a highly electrophilic and potentially hazardous alkylating agent.[1][2] Its biological significance is largely tied to its role as a metabolite of the anticancer drug ifosfamide and the industrial chemical 1,2-dichloroethane.[2]

Metabolism and Toxicity Pathway

**Chloroacetaldehyde** is a primary metabolite of the antineoplastic agent ifosfamide and is believed to be a major contributor to the drug's associated toxicities, including neurotoxicity and nephrotoxicity.[2][9] It is also a metabolite in the degradation of 1,2-dichloroethane.[2] The metabolic conversion of ifosfamide in the liver produces **chloroacetaldehyde**, which can then exert its toxic effects on various organs.[10]





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Caption: Metabolic activation of ifosfamide to chloroacetaldehyde.

Mechanism of Nephrotoxicity

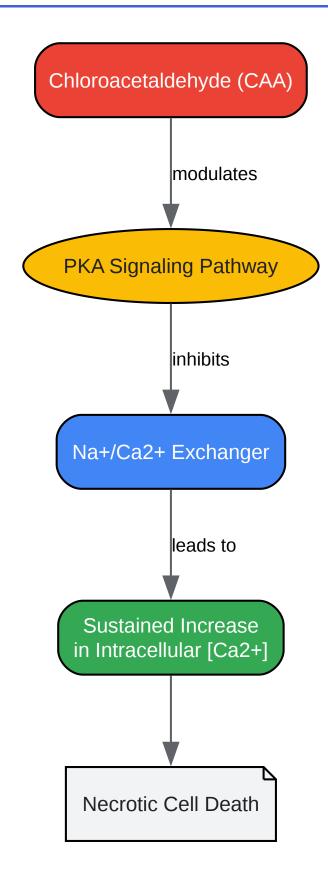


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The nephrotoxic effects of **chloroacetaldehyde** have been linked to its ability to disrupt cellular calcium (Ca<sup>2+</sup>) homeostasis.[11] Studies on human renal proximal tubule epithelial cells (RPTEC) have shown that **chloroacetaldehyde** induces a sustained increase in intracellular free calcium. This is believed to occur through the inhibition of the Na<sup>+</sup>/Ca<sup>2+</sup>-exchanger, an effect that is dependent on Protein Kinase A (PKA) signaling.[11] The resulting disturbance in Ca<sup>2+</sup> homeostasis can lead to necrotic cell death.[11]





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Caption: Chloroacetaldehyde-induced nephrotoxicity signaling pathway.



Table 2: Toxicological Data for Chloroacetaldehyde

| Parameter                           | Species | Route      | Value                         |
|-------------------------------------|---------|------------|-------------------------------|
| LD50                                | Rat     | Oral       | 89 mg/kg[2]                   |
| LD50                                | Mouse   | Oral       | 82 mg/kg[2]                   |
| LC50                                | Rat     | Inhalation | 200 ppm (1 hr)[2]             |
| Permissible Exposure<br>Limit (PEL) | Human   | Inhalation | Ceiling 1 ppm (3<br>mg/m³)[2] |

Experimental Protocol: Assessment of Nephrotoxicity in Human Kidney Tubules[10]

This protocol outlines the investigation of **chloroacetaldehyde**'s effects on isolated human kidney cortex tubules:

- Tissue Preparation: Isolated human kidney cortex tubules are prepared and suspended in a medium containing lactate as a physiological substrate.
- Exposure: The tubules are exposed to varying concentrations of chloroacetaldehyde (e.g., ≥0.5 mM).
- Toxicity Assessment: Cellular toxicity is evaluated by measuring:
  - Cellular ATP levels.
  - Lactate dehydrogenase (LDH) release into the medium.
  - Pyruvate accumulation.
  - Lactate removal and glucose synthesis rates.
- Metabolite Analysis: Carbon-13 nuclear magnetic resonance (<sup>13</sup>C NMR) spectroscopy can be used to trace the metabolism of labeled [2-<sup>13</sup>C]**chloroacetaldehyde** to [2-<sup>13</sup>C]chloroacetate.
- Protective Agent Studies: The experiment can be repeated with the co-administration of thiolprotecting drugs like mesna or amifostine to assess their ability to prevent



chloroacetaldehyde-induced toxicity.

## **Applications in Synthesis**

Despite its toxicity, **chloroacetaldehyde** is a valuable bifunctional building block in organic synthesis. It is a precursor to many heterocyclic compounds.[1][2] For example, it condenses with thiourea derivatives to form aminothiazoles, a reaction historically used in the synthesis of sulfathiazole, an early sulfa drug.[2] It is also used in the synthesis of pharmaceuticals such as altizide, polythiazide, brotizolam, and ciclotizolam.[2]

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